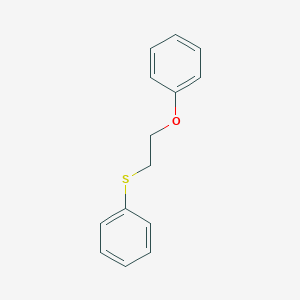
2-phenoxyethylsulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxyethylsulfanylbenzene, also known as 2-phenoxyethyl phenyl sulfide, is an organic compound with the molecular formula C14H14OS. This compound is characterized by a benzene ring substituted with a 2-phenoxyethylthio group. It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-phenoxyethylsulfanylbenzene can be synthesized through the reaction of phenol with 2-chloroethyl benzene in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phenol and 2-chloroethyl benzene are reacted under controlled temperatures and pressures. The reaction mixture is then subjected to separation processes such as distillation to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the phenoxyethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts or specific solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Compounds with different nucleophilic groups replacing the phenoxyethylthio group.
Applications De Recherche Scientifique
2-phenoxyethylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-phenoxyethylsulfanylbenzene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The phenoxyethylthio group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Phenethoxybenzene: Similar structure but lacks the sulfur atom.
2-Phenylethyl phenyl ether: Similar structure with an oxygen atom instead of sulfur.
Thiophenol: Contains a thiol group attached to a benzene ring.
Uniqueness: 2-phenoxyethylsulfanylbenzene is unique due to the presence of both phenoxy and thioether groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in various chemical and biological applications.
Propriétés
Numéro CAS |
17414-04-9 |
|---|---|
Formule moléculaire |
C14H14OS |
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
2-phenoxyethylsulfanylbenzene |
InChI |
InChI=1S/C14H14OS/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
WWTXSTFCTRSPJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)OCCSC2=CC=CC=C2 |
| 17414-04-9 | |
Synonymes |
Benzene, ((2-phenoxyethyl)thio)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


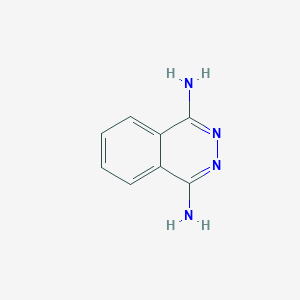

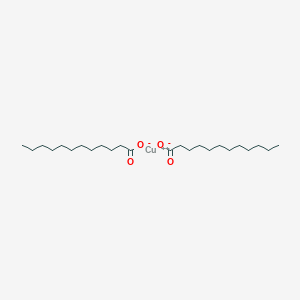
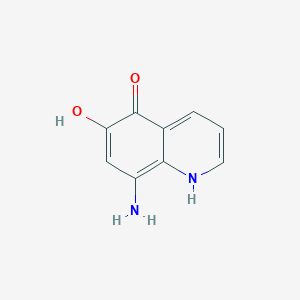
![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)
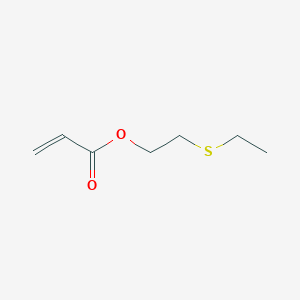
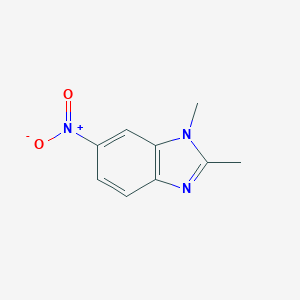
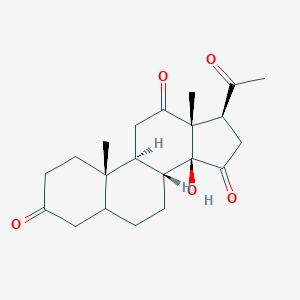

![(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B101275.png)




